molecular formula C15H15F3N2O3S B1665516 Adarigiline CAS No. 1124197-79-0

Adarigiline

Cat. No. B1665516
M. Wt: 360.4 g/mol
InChI Key: VXBWTNLAIBIATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adarigiline is a monoamine oxidase B inhibitor drug candidate.

Scientific Research Applications

Research on Anxiety Disorders

  • Adarigiline's applications have been discussed in the context of anxiety disorders, with a focus on its potential role in understanding the pathophysiology of these conditions. The Research Domain Criteria (RDoC) project, for example, considers drugs like Adarigiline to investigate neural function domains relevant to anxiety disorders (Simpson, 2012).

Quality Enhancement in Health Care Research

  • Adarigiline's implications in health care research, particularly in enhancing health care practices and outcomes, have been noted. The study emphasizes the integration of scientific findings into better health care practices (Rubenstein et al., 2000).

Immunogenicity of Biological Drugs

  • The role of Adarigiline in understanding the immunogenicity of biological drugs is significant. This research provides insights into how Adarigiline can be used to assess the safety and efficacy of biologics, including their potential to induce anti-drug antibodies (Shankar et al., 2007).

Nutrigenetic Research

  • Adarigiline is considered in the context of nutrigenetic research, exploring how genetic variations influence responses to nutrients. This aligns with the broader goal of personalized dietary recommendations based on genetic information (Grimaldi et al., 2017).

Pharmacology and Drug Discovery

  • Studies highlight Adarigiline's importance in the broader scope of drug discovery and development, discussing its potential in advancing pharmacological research and clinical sciences (Drews, 2000).

Neuroscience and Cognitive Disorders

  • Research into Adarigiline's effects on cognitive and metabolic responses in disorders like Alzheimer's disease suggests its potential utility in understanding and treating cognitive impairments (Mega et al., 2001).

Role in Functional MRI and Drug Discovery

  • The impact of Adarigiline on brain systems and its contribution to pharmacological functional MRI studies is also significant. This helps in understanding drug effects on the brain and aids in drug development (Wise & Tracey, 2006).

Public-Sector Research in Drug Discovery

  • Adarigiline has been cited in discussions about the role of public-sector research in drug discovery, highlighting its significance in developing new therapeutic agents (Stevens et al., 2011).

properties

CAS RN

1124197-79-0

Product Name

Adarigiline

Molecular Formula

C15H15F3N2O3S

Molecular Weight

360.4 g/mol

IUPAC Name

(4-hydroxypiperidin-1-yl)-[5-[4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophen-2-yl]methanone

InChI

InChI=1S/C15H15F3N2O3S/c1-8-12(19-23-13(8)15(16,17)18)10-2-3-11(24-10)14(22)20-6-4-9(21)5-7-20/h2-3,9,21H,4-7H2,1H3

InChI Key

VXBWTNLAIBIATJ-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)O)C(F)(F)F

Canonical SMILES

CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Adarigiline

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared from 5-(4-Methyl-5-trifluoromethyl-isoxazol-3-yl)-thiophene-2-carboxylic acid and 4-hydroxypiperidine by the method described in Example 2 Method B. The reaction mixture was evaporated to a solid, triturated and filtered with the aid of water, then washed with a 1 N aqueous hydrochloric acid solution followed by water. The solid was air dried to afford product as a colorless solid (141 mg, 78%). 1H NMR (CDCl3) 1.58-1.69 (m, 2H), 1.93-2.00 (m, 2H), 2.26 (br s, 1H), 2.37 (s, 3H), 3.44-3.52 (m, 2H), 4.00-4.12 (m, 3H), 7.33 (d, J=4.0, 1H), 7.46 (d, J=3.5, 1H). 13C NMR 7.9, 34.4, 42 (br), 66.9, 114.8, 118.7 (q, J=271), 128.0, 129.2, 131.2, 140.1, 155.2 (q, J=40), 158.1, 162.8. 19F NMR −63.1. LC/MS 5.71 min, [M+1]+ 361.
Name
5-(4-Methyl-5-trifluoromethyl-isoxazol-3-yl)-thiophene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adarigiline
Reactant of Route 2
Reactant of Route 2
Adarigiline
Reactant of Route 3
Reactant of Route 3
Adarigiline
Reactant of Route 4
Adarigiline
Reactant of Route 5
Adarigiline
Reactant of Route 6
Adarigiline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.